2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic Acid
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Overview
Description
2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a trifluoroethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base, can be used to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid has several scientific research applications, including:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of effects. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group, but without the amino and trifluoroethyl substitutions.
Thiophene-3-carboxylic acid: Similar to thiophene-2-carboxylic acid but with the carboxylic acid group at a different position on the thiophene ring.
Uniqueness: 2-Amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid is unique due to the presence of both an amino group and a trifluoroethyl group on the thiophene ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thiophene derivatives.
Properties
Molecular Formula |
C7H6F3NO2S |
---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)2-3-1-4(6(12)13)5(11)14-3/h1H,2,11H2,(H,12,13) |
InChI Key |
MGXPCDJPSCTDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)N)CC(F)(F)F |
Origin of Product |
United States |
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